molecular formula C16H15ClN4O2S B4366806 4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE

Cat. No.: B4366806
M. Wt: 362.8 g/mol
InChI Key: CHKQPYPTLBCWON-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a triazole ring, a benzene sulfonamide group, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 1-(2-methylbenzyl)-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The benzene sulfonamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-methyl-butyl)-benzamide
  • 4-chloro-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzenesulfonohydrazide

Uniqueness

4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and benzene sulfonamide group make it particularly interesting for medicinal and materials science research.

Properties

IUPAC Name

4-chloro-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-12-4-2-3-5-13(12)10-21-11-18-16(19-21)20-24(22,23)15-8-6-14(17)7-9-15/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKQPYPTLBCWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 3
4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 5
4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE
Reactant of Route 6
4-CHLORO-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE

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